![molecular formula C12H9ClF2N4 B7593694 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CP-690,550, and it belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that can regulate the activity of the immune system and inflammatory response. CP-690,550 has been investigated for its potential in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, specifically 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1. These enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate immune cell function. By inhibiting 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1, CP-690,550 can reduce the production of cytokines, leading to a decrease in inflammation and tissue damage. CP-690,550 has a selective mechanism of action, meaning it targets specific enzymes without affecting others, reducing the risk of side effects.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects on the immune system. It can reduce the production of cytokines, such as interleukin-2, interleukin-6, and interferon-gamma, which are involved in the inflammatory response. CP-690,550 can also inhibit the proliferation of immune cells, such as T cells and B cells, which play a crucial role in autoimmune diseases. In addition, CP-690,550 can reduce the migration of immune cells to inflamed tissues, leading to a decrease in tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It has a selective mechanism of action, meaning it targets specific enzymes without affecting others, reducing the risk of side effects. CP-690,550 is also a potent inhibitor of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1, making it suitable for studying the role of these enzymes in the immune system. However, CP-690,550 has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in cell culture media. CP-690,550 can also have off-target effects on other enzymes, leading to potential side effects.
Direcciones Futuras
There are several future directions for the research of CP-690,550. One area of interest is the investigation of its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. CP-690,550 can also be studied in combination with other medications, such as biologic therapies, to enhance its therapeutic effects. Another direction is the development of new 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole inhibitors with improved pharmacokinetic properties, such as increased solubility and reduced off-target effects. Overall, the research on CP-690,550 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole inhibitors has the potential to lead to the development of new and effective treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting from the reaction of 4-chloropyrazole with formaldehyde to form the intermediate compound, 4-(chloromethyl)pyrazole. This intermediate is then reacted with 2-(difluoromethyl)benzimidazole in the presence of a base to yield the final product, CP-690,550. The synthesis of CP-690,550 has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the activity of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, which play a crucial role in the signaling pathways that regulate immune cell function. By inhibiting 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, CP-690,550 can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage. CP-690,550 has been investigated in preclinical and clinical trials for its potential in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N4/c13-8-5-16-18(6-8)7-11-17-9-3-1-2-4-10(9)19(11)12(14)15/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKHXTQYZUQOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

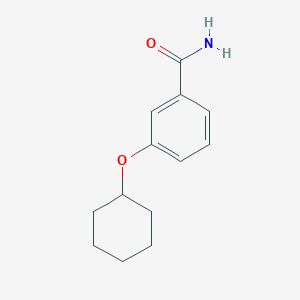
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
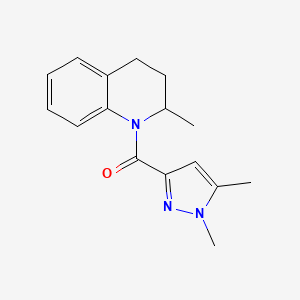
![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
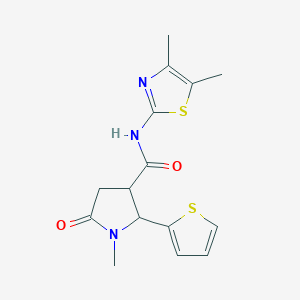
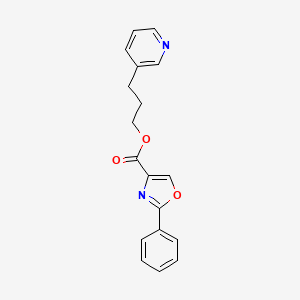
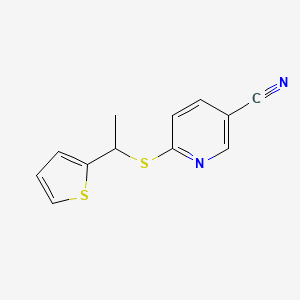
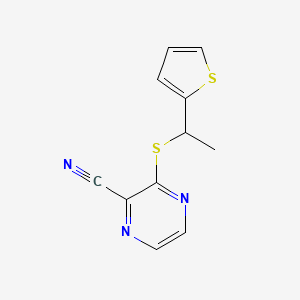
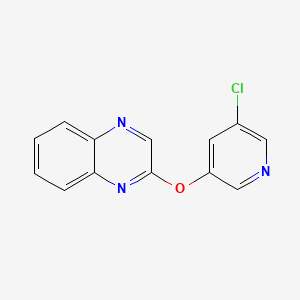
![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)
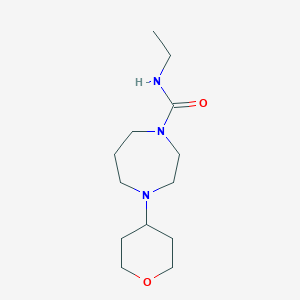
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)